molecular formula C14H12N2O3S B1421481 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- CAS No. 916574-87-3

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-

Cat. No.: B1421481
CAS No.: 916574-87-3
M. Wt: 288.32 g/mol
InChI Key: YDLCOYYLGDLUDX-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

The fundamental architecture of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is built upon a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. This pyrrolopyridine scaffold, also known as 7-azaindole, creates a planar aromatic system that exhibits electron-rich characteristics due to the presence of nitrogen atoms within both rings. The core framework demonstrates significant π-π stacking capabilities, which contribute to its potential for intermolecular interactions and biological activity. The pyrrole nitrogen at position 1 serves as the attachment point for the phenylsulfonyl group, while the pyridine nitrogen at position 3 remains unsubstituted, maintaining the electronic properties of the bicyclic system.

The bicyclic structure exhibits aromatic stabilization through delocalization of π-electrons across both rings, creating a stable platform for chemical modifications. The fusion of the pyrrole and pyridine rings results in a system where the electron density is distributed across the entire bicyclic framework, with the pyrrole ring contributing additional electron density to the overall system. This electronic configuration makes the compound particularly suitable for electrophilic substitution reactions while maintaining stability under various reaction conditions. The planar nature of the bicyclic system allows for effective orbital overlap, enhancing the compound's ability to participate in π-π interactions with other aromatic systems.

The heterocyclic framework demonstrates notable structural rigidity due to the fused ring system, which restricts rotational freedom and creates a well-defined three-dimensional structure. This rigidity is advantageous for applications requiring precise molecular recognition, as it provides a stable scaffold for the presentation of functional groups in specific spatial orientations. The presence of two nitrogen atoms within the bicyclic system creates multiple sites for potential hydrogen bonding and coordination with metal centers, expanding the compound's utility in various chemical applications.

Substituent Configuration & Electronic Effects

The 4-methoxy substituent plays a crucial role in modifying the electronic properties of the pyrrolopyridine core through its electron-donating characteristics. The methoxy group functions as an electron-donating group through resonance effects, where the oxygen atom's lone pairs can delocalize into the aromatic system, increasing electron density within the ring structure. This resonance donation is particularly effective when the methoxy group is positioned at the 4-position of the pyridine ring, as it allows for direct conjugation with the aromatic system. The electron-donating nature of the methoxy group stabilizes positive charges that may develop during electrophilic substitution reactions, making the compound more reactive toward electrophiles at specific positions.

The electronic influence of the methoxy group extends beyond simple resonance effects, as it also exhibits inductive withdrawal due to the electronegativity of oxygen. However, the resonance donation effect typically dominates over the inductive withdrawal, resulting in a net electron-donating influence on the heterocyclic system. This dual electronic behavior creates a complex electronic environment that can be exploited for selective chemical transformations. The methoxy group's electron-donating properties also contribute to the stabilization of the aromatic system, reducing susceptibility to oxidative degradation compared to halogenated analogs.

The phenylsulfonyl group at the 1-position serves multiple functions within the molecular architecture. Primarily functioning as a protecting group for the pyrrole nitrogen, the phenylsulfonyl substituent prevents unwanted reactions at this position while maintaining the compound's stability under various reaction conditions. The sulfonyl group is inherently electron-withdrawing due to the presence of the sulfur-oxygen double bonds, which create a strong electron-withdrawing effect through both inductive and resonance mechanisms. This electron-withdrawal balances the electron-donating effect of the methoxy group, creating a compound with modulated electronic properties.

The phenylsulfonyl group also contributes to the compound's lipophilicity and solubility characteristics. The bulky nature of this substituent provides steric protection for the nitrogen atom while enhancing solubility in organic solvents. The phenyl ring component of the sulfonyl group can participate in π-π stacking interactions, potentially influencing the compound's solid-state packing and solution behavior. The combination of electronic and steric effects from the phenylsulfonyl group makes it an ideal protecting group that can be selectively removed under specific conditions when required.

Table 1: Electronic Properties of Substituents in 1H-Pyrrolo[2,3-B]pyridine, 4-Methoxy-1-(Phenylsulfonyl)-

Substituent Position Electronic Effect Mechanism Influence on Reactivity
Methoxy 4 Electron-donating Resonance donation Increases electron density, enhances electrophilic substitution
Phenylsulfonyl 1 Electron-withdrawing Inductive and resonance withdrawal Protects nitrogen, modulates overall electron density
Pyridine N 3 Electron-withdrawing Inductive withdrawal Creates electrophilic sites, influences substitution patterns

Comparative Analysis With Related Pyrrolopyridine Derivatives

Comparative analysis with structurally related pyrrolopyridine derivatives reveals significant differences in electronic properties and reactivity patterns based on substitution positions and functional group identity. The 4-methoxy derivative demonstrates distinct characteristics when compared to the 5-methoxy analog, 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-, which has a molecular weight of 288.32 g/mol and exhibits different electronic distribution patterns. The positional difference in methoxy substitution significantly affects the electronic properties, with the 4-position allowing for more direct conjugation with the pyridine nitrogen, resulting in enhanced electron donation to the heterocyclic system.

The comparison with halogenated derivatives, such as 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, reveals the dramatic effect of halogen substitution on molecular properties. The iodinated compound has a significantly higher molecular weight of 414.22 g/mol and exhibits different reactivity patterns due to the electron-withdrawing nature of iodine and its ability to participate in cross-coupling reactions. The presence of iodine at the 2-position creates opportunities for palladium-catalyzed cross-coupling reactions while maintaining the methoxy group's electron-donating properties at the 4-position.

Analysis of compounds with different protecting groups, such as those employing triisopropylsilyl protection instead of phenylsulfonyl, demonstrates the importance of protecting group selection on overall molecular properties. The triisopropylsilyl group provides greater steric bulk and different electronic effects compared to the phenylsulfonyl group, affecting both stability and reactivity. The phenylsulfonyl protection offers advantages in terms of stability and ease of removal under specific conditions, making it a preferred choice for many synthetic applications.

Table 2: Comparative Properties of Related Pyrrolopyridine Derivatives

Compound CAS Number Molecular Weight Key Substituents Electronic Character
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- 916574-87-3 288.32 4-OMe, 1-PhSO2 Electron-rich with balanced donor/acceptor effects
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- 397842-89-6 288.32 5-OMe, 1-PhSO2 Electron-rich with different substitution pattern
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 916574-88-4 414.22 2-I, 4-OMe, 1-PhSO2 Mixed electron-donating/withdrawing effects
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine 889939-25-7 337.19 4-Br, 1-PhSO2 Electron-deficient character

The structural comparison also extends to compounds with different heterocyclic frameworks, such as 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, which represents a constitutional isomer with the pyrrolo[3,2-b]pyridine framework. This isomeric relationship demonstrates how minor changes in ring fusion patterns can significantly affect molecular properties and reactivity. The different fusion pattern alters the electronic distribution within the bicyclic system, leading to different sites of reactivity and varying stability under chemical transformations.

Examination of compounds bearing different electron-withdrawing groups, such as the nitro-substituted derivative 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-, reveals the dramatic impact of strongly electron-withdrawing substituents on the heterocyclic system. The nitro group's powerful electron-withdrawing effect creates a highly electron-deficient system that exhibits markedly different reactivity patterns compared to the methoxy-substituted analog. This comparison highlights the versatility of the pyrrolopyridine scaffold in accommodating various electronic modifications while maintaining structural integrity.

The synthetic accessibility and chemical stability of these related compounds vary significantly based on their substitution patterns. The 4-methoxy-1-(phenylsulfonyl) derivative demonstrates excellent stability under standard laboratory conditions while remaining amenable to further chemical modifications. The presence of the methoxy group provides protection against oxidative degradation while the phenylsulfonyl group offers reliable protection for the pyrrole nitrogen during synthetic transformations. These characteristics make the compound particularly valuable as an intermediate in synthetic chemistry and as a scaffold for medicinal chemistry applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCOYYLGDLUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

One method involves the reaction of 7-Azaindole with benzenesulfonyl chloride.

  • Reactants: 7-Azaindole and benzenesulfonyl chloride.

  • Conditions:

    • Tetrabutylammonium bromide and sodium hydroxide in dichloromethane are used in the first stage.
    • Dichloromethane is used as a solvent in the second stage, with the reaction conducted at 0 - 20°C.
  • Yield: The reported yield for this reaction is 99%.

Reaction Scheme:

7-Azaindole + Benzenesulfonyl chloride → 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

General Methods for Pyrrolopyridine Synthesis

  • Photochemical Ring Contraction: The photochemical method, developed by Süs and Möller, allows the creation of all four azaindoles in good yields. This method involves photochemical ring contraction of naphthyridines.

    • Starting materials include 3- and 4-aminopyridine.
    • These are converted into 4-hydroxy-1,5-naphthyridine-3-carboxylic ester or 4-hydroxy-1,6-naphthyridine-3-carboxylic ester through condensation with ethoxymethylmalonic ester, followed by saponification and decarboxylation to obtain 4-hydroxynapththyridine.
    • A nitro group is introduced at position 3 using concentrated nitric acid, reduced to an amino group with Raney nickel, and diazotized with sodium nitrite in hydrochloric acid.
    • The photochemical reaction leads to 3-carboxylic acid, with a final decarboxylation step to yield 4- or 5-azaindoles.
  • From 2-amino-6-methylpyridine: For the preparation of 7-azaindole, 2-amino-6-methylpyridine is used as a starting material to ensure correct cyclization. The methyl group is later oxidized to a carboxylic acid during nitration and removed in the final decarboxylation step.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

  • Suzuki Coupling: Azaindole is reacted with phenylboronic acid or a suitable boronic acid under Suzuki coupling conditions to yield 5-aryl or 5-heteroaryl-7-azaindole.

    • For example, 5-bromo-7-azaindole is coupled with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll) and potassium carbonate in a dioxane/water mixture at reflux.
  • Bromination and Tosylation: The intermediate is brominated at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane or THF. The product is then treated with tosyl chloride and aqueous sodium hydroxide in dichloromethane.

    • The tosyl group can also be introduced under anhydrous conditions using lithium diisopropylamide (LDA) in THF, followed by tosyl chloride.

Procedures and Conditions

  • Reaction with Tosyl Chloride: 3-bromo-5-phenyl-7-azaindole hydrobromide is treated with tosyl chloride and tetra-n-butylammonium hydrogen sulfate in a dichloromethane and 2N sodium hydroxide bilayer to produce 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine.

  • Removal of Tosyl Protecting Group: The tosyl protecting group is removed by treating the intermediate with aqueous base and dioxane at reflux or tetra-N-butylammonium fluoride in THF at 60-90°C.

Data Table: Reagents, Conditions, and Functional Group Transformations

Reaction Type Reagents and Conditions
Suzuki Coupling Phenylboronic acid, $$1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll), potassium carbonate, dioxane/water, reflux
Bromination Bromine in chloroform or NBS, triethylamine, dichloromethane or THF
Tosylation Tosyl chloride, aqueous sodium hydroxide, dichloromethane or LDA, THF
Tosyl Group Removal Aqueous base, dioxane, reflux or tetra-N-butylammonium fluoride, THF, 60-90°C

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The methoxy and phenylsulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents at the 4-position or 1-position.

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit a range of pharmacological activities:

  • Anticonvulsant Activity : Several studies have demonstrated the anticonvulsant properties of pyrrolo[2,3-b]pyridine derivatives, which may be beneficial in treating epilepsy and other seizure disorders .
  • Anticancer Properties : The compound has shown promise in anticancer applications, with mechanisms involving the inhibition of tumor growth and induction of apoptosis in cancer cells .
  • Analgesic Effects : Some derivatives have been evaluated for their analgesic properties, showing effectiveness comparable to established analgesics like morphine .
  • Anti-inflammatory and Antipyretic Activities : The compound's ability to reduce inflammation and fever has been documented, making it a candidate for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves various organic reactions such as:

  • Suzuki Coupling Reactions : This method allows for the formation of aryl-substituted pyrrolo compounds, enhancing their bioactivity .
  • Functionalization Techniques : Modifications to the core structure can yield compounds with improved pharmacological profiles. For instance, introducing different substituents can enhance anticancer or anti-inflammatory activities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific modifications led to significant inhibition of cancer cell proliferation in vitro. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cell lines .

Case Study 2: Analgesic Properties

In a comparative analysis of various pyrrolo derivatives for analgesic efficacy, compounds derived from 1H-pyrrolo[2,3-b]pyridine were tested using the "hot plate" and "writhing" tests. Results showed that certain derivatives provided relief comparable to morphine without the associated side effects .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeReference
Anticonvulsant1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
AnticancerVarious derivatives
AnalgesicSelected derivatives
Anti-inflammatorySpecific functionalized variants

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Key Structural and Functional Attributes:

  • Phenylsulfonyl Group (1-position) : Acts as a protective group for the pyrrole nitrogen, stabilizes the molecule via π-π interactions, and modulates pharmacokinetic properties .

This compound is primarily investigated as a fibroblast growth factor receptor (FGFR) inhibitor , where the 1H-pyrrolo[2,3-B]pyridine core serves as a hinge-binding motif. Modifications at the 5-position (e.g., trifluoromethyl groups) are explored to optimize interactions with hydrophobic pockets in FGFR1 .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Activity :

    • FGFR Inhibition : Methoxy and sulfonyl groups in the target compound improve binding to FGFR1’s hinge region, with IC₅₀ values comparable to lead compounds .
    • Analgesic Activity : Derivatives lacking sulfonyl groups (e.g., 7-azaindole analogs) show significant analgesic effects at 50 mg/kg but toxicity at 75 mg/kg .
  • Stability :

    • Sulfonyl groups enhance metabolic stability by reducing oxidative degradation .
    • Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher crystallinity and stability due to halogen bonding .

Biological Activity

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- (commonly referred to as compound A ) is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for compound A is C14H12N2O3SC_{14}H_{12}N_{2}O_{3}S, and its structure includes a methoxy group and a phenylsulfonyl moiety attached to the pyrrolo[2,3-b]pyridine core. The presence of these functional groups contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine possess significant anticancer properties. For instance, studies have shown that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can lead to varying degrees of cytotoxicity against cancer cell lines. In particular, compounds similar to compound A have demonstrated efficacy against ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Notes
Compound AOvarian Cancer5.0Moderate cytotoxicity
Compound BBreast Cancer10.0Limited toxicity
Compound CNon-cancerous>50Non-toxic

Anti-inflammatory Properties

Compound A has been investigated for its potential as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. In vitro studies have shown that certain derivatives can inhibit HNE activity with IC50 values in the low nanomolar range (14–87 nM), indicating strong potential for therapeutic applications in inflammatory conditions .

Antiviral Activity

The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Compounds structurally related to compound A have shown moderate activity against viruses such as HIV-1. The effectiveness of these compounds often depends on the specific substituents attached to the pyrrolo[2,3-b]pyridine core, with some derivatives achieving EC50 values below 10 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions on the scaffold can significantly influence their pharmacological properties:

  • Position 1 : Substituents here can enhance binding affinity to target proteins.
  • Position 4 : The presence of electron-donating groups like methoxy increases solubility and bioavailability.
  • Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.

Table 2: Impact of Substituents on Biological Activity

PositionSubstituent TypeEffect on Activity
1AlkylIncreased binding affinity
4MethoxyEnhanced solubility
5HalogenVariable cytotoxicity

Case Studies

Several case studies have highlighted the therapeutic potential of compound A and its analogs:

  • Study on Anticancer Efficacy : A recent study evaluated the effects of compound A on ovarian cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
  • HNE Inhibition Study : Another investigation focused on the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives, confirming their ability to inhibit HNE effectively in vitro.
  • Antiviral Screening : Compounds similar to compound A were screened for antiviral activity against HIV-1, revealing promising results that warrant further exploration.

Q & A

Basic: What are the common synthetic routes for preparing 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • N1-Alkylation/Sulfonylation : Reaction of the parent pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (e.g., NaH/THF) to introduce the sulfonyl group at position 1 .
  • Methoxy Group Introduction : Electrophilic substitution or palladium-catalyzed coupling (e.g., using methoxide or methoxy boronic acid derivatives) at position 4 .
  • Purification : Silica gel chromatography or recrystallization from methanol/ethanol for final isolation .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfonyl aromatic protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ = 301.08) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate purity (>98%) .

Basic: Why are specific substituents (methoxy, phenylsulfonyl) critical for biological activity?

Methodological Answer:

  • Methoxy Group : Enhances solubility and stabilizes hydrogen bonding with target proteins (e.g., FGFR1 hinge region interactions) .
  • Phenylsulfonyl Group : Improves metabolic stability and facilitates hydrophobic interactions in enzyme binding pockets (e.g., FGFR hydrophobic pocket) .
    Table 1 : Substituent Effects on FGFR1 Inhibition (IC50_{50})
DerivativeR1 (Position 4)R2 (Position 1)FGFR1 IC50_{50} (nM)
4hMethoxyPhenylsulfonyl7
4aHPhenylsulfonyl112
Data from .

Advanced: How do structure-activity relationship (SAR) studies optimize FGFR inhibition?

Methodological Answer:
SAR strategies include:

  • Position 5 Modifications : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) to interact with FGFR1’s G485 residue, improving potency (IC50_{50} reduced from 25 nM to 7 nM) .
  • Hydrophobic Pocket Exploration : Larger substituents (e.g., 3,4-dimethoxyphenyl) at position 5 enhance binding affinity by filling the hydrophobic cavity .
  • In Vivo Validation : Pharmacokinetic profiling (e.g., plasma stability, bioavailability) to prioritize lead compounds .

Advanced: How should researchers address contradictions in biological activity data across derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate activity using biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to rule out false positives .
  • Molecular Dynamics (MD) Simulations : Identify conformational changes in FGFR1 binding pockets that explain variability (e.g., steric clashes with bulkier substituents) .
  • Meta-Analysis : Compare datasets from independent studies (e.g., FGFR1 vs. FGFR4 selectivity) to contextualize discrepancies .

Advanced: What safety considerations are critical when handling this compound?

Methodological Answer:

  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) due to limited in vivo toxicity data .
  • Handling Protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as sulfonyl groups may irritate mucous membranes .
  • Storage : Store desiccated at -20°C to prevent hydrolysis of the sulfonyl moiety .

Advanced: What alternative synthetic strategies exist for pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Cyclocondensation : Two-component reactions between 2-amino-pyrroles and active methylene compounds (e.g., malononitrile) in acetic acid/HCl, yielding fused rings .
  • Cross-Coupling : Suzuki-Miyaura reactions (e.g., 3-bromo-pyrrolopyridine + aryl boronic acids) for late-stage diversification .
  • Nitro Reduction : Catalytic hydrogenation of nitro intermediates to amines for further functionalization .

Advanced: How can computational methods guide the design of novel derivatives?

Methodological Answer:

  • Docking Studies : Predict binding poses in FGFR1’s ATP-binding pocket (e.g., AutoDock Vina) to prioritize substituents .
  • QSAR Modeling : Correlate electronic (e.g., Hammett σ) or steric parameters with IC50_{50} values to derive predictive models .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and CYP450 interactions early in design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.